molecular formula C11H21NO B1484203 (1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol CAS No. 1867862-88-1

(1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol

Cat. No.: B1484203
CAS No.: 1867862-88-1
M. Wt: 183.29 g/mol
InChI Key: QOSPUXPAGQWVAK-GHMZBOCLSA-N
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Description

Trans-2-(Cycloheptylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C11H21NO It features a cyclobutane ring substituted with a cycloheptylamino group and a hydroxyl group in a trans configuration

Properties

IUPAC Name

(1R,2R)-2-(cycloheptylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-8-7-10(11)12-9-5-3-1-2-4-6-9/h9-13H,1-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSPUXPAGQWVAK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the cycloheptylamino and hydroxyl groups. One common method involves the cycloaddition reaction to form the cyclobutane ring, followed by substitution reactions to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition and substitution reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Cycloheptylamino)cyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the cycloheptylamino group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutane compounds.

Scientific Research Applications

Trans-2-(Cycloheptylamino)cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity

Comparison with Similar Compounds

Similar Compounds

    2-(Cycloheptylamino)cyclobutan-1-ol: A similar compound with a different stereochemistry.

    Cyclobutanol: A simpler compound with a cyclobutane ring and a hydroxyl group.

    Cycloheptylamine: A compound with a cycloheptyl group attached to an amino group.

Uniqueness

Trans-2-(Cycloheptylamino)cyclobutan-1-ol is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various research applications.

Biological Activity

(1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a cycloheptylamine group. Its stereochemistry is defined as (1R,2R), which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways. For instance, it has been suggested to interact with receptors related to the immune response and cancer pathways.
  • Enzymatic Inhibition : Preliminary studies indicate that it may inhibit certain enzymes linked to tumor growth and inflammation, thereby exerting anti-cancer and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces cytokine production in immune cells
NeuroprotectiveShows potential in neurodegenerative models

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-Cancer Efficacy :
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis in vitro .
  • Inflammatory Response :
    • In an animal model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases .
  • Neuroprotection :
    • Research involving neurodegenerative disease models indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by decreased markers of oxidative stress and improved cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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